molecular formula C21H22O7 B14452086 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- CAS No. 77063-74-2

7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)-

Cat. No.: B14452086
CAS No.: 77063-74-2
M. Wt: 386.4 g/mol
InChI Key: ZQVSNPBYAYVIGW-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)-: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system. The presence of two oxiranyl (epoxy) groups further enhances its chemical reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- typically involves multi-step organic reactionsSpecific reagents and catalysts, such as peracids or transition metal complexes, are often employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or biological studies .

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- involves its interaction with specific molecular targets. The oxiranyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity or the disruption of cellular processes. Pathways involved may include oxidative stress response, signal transduction, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two oxiranyl groups in 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- makes it particularly unique. These groups enhance its reactivity and potential for forming covalent bonds with biological targets, which can be advantageous in both synthetic chemistry and medicinal applications .

Properties

CAS No.

77063-74-2

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

4,9-bis[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O7/c1-20(2)13(27-20)9-24-16-11-5-6-15(22)26-18(11)19(17-12(16)7-8-23-17)25-10-14-21(3,4)28-14/h5-8,13-14H,9-10H2,1-4H3

InChI Key

ZQVSNPBYAYVIGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=C3C=COC3=C(C4=C2C=CC(=O)O4)OCC5C(O5)(C)C)C

Origin of Product

United States

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